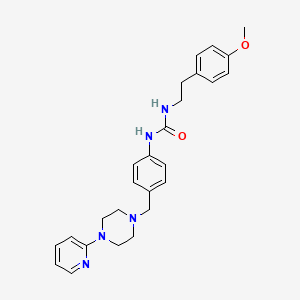
1-(4-Methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea, also known as MPPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPI belongs to the class of urea derivatives and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
Analgesic Activity and TRPV1 Antagonism : Nie et al. (2020) studied a related compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a TRPV1 antagonist showing potential in alleviating chronic pain in rats. This research enriches the structural types of urea-based TRPV1 antagonists, which may have implications for pain management (Nie et al., 2020).
Synthesis Techniques : Li et al. (2012) developed a novel procedure for preparing Urapidil, a compound related to the chemical structure . This study focused on optimizing reaction conditions, providing insights into the synthesis of complex chemical compounds like the one you're interested in (Li et al., 2012).
HIV-1 Protease Inhibition : Research on L-735,524, a compound structurally similar to the one you're inquiring about, demonstrated its effectiveness as an inhibitor of the human immunodeficiency virus type 1 protease. This study by Balani et al. (1995) suggests potential applications of similar compounds in antiviral therapies (Balani et al., 1995).
PI3 Kinase Inhibition : Chen et al. (2010) synthesized and determined the stereochemical structure of an active metabolite of the PI3 kinase inhibitor PKI-179, which shares structural similarities with the compound . This research is significant in the context of developing new kinase inhibitors for therapeutic applications (Chen et al., 2010).
Anti-Acetylcholinesterase Activity : A study by Vidaluc et al. (1995) on a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related to the compound of interest, demonstrated antiacetylcholinesterase activity. This provides insights into the potential of similar compounds for neurodegenerative disease treatment (Vidaluc et al., 1995).
Rho Kinase Inhibition : Research by Wei et al. (2016) on N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor structurally similar to the compound you asked about, suggests potential applications in treating central nervous system disorders (Wei et al., 2016).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-33-24-11-7-21(8-12-24)13-15-28-26(32)29-23-9-5-22(6-10-23)20-30-16-18-31(19-17-30)25-4-2-3-14-27-25/h2-12,14H,13,15-20H2,1H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKKYHQZXPGGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2959410.png)
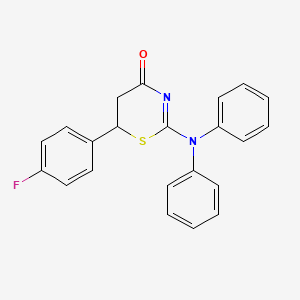
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2959417.png)

![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)
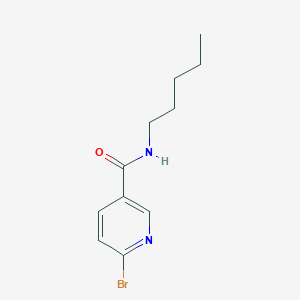
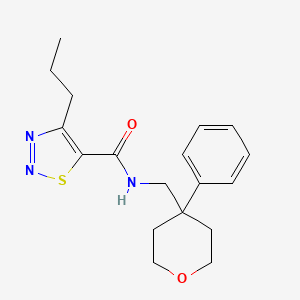
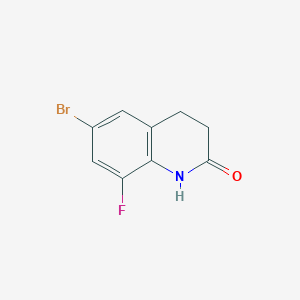

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)